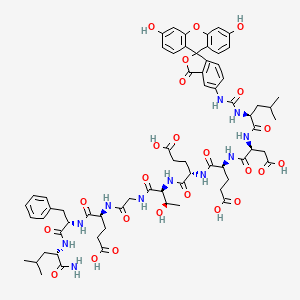

FITC-labelled Keap1-Nrf2 probe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

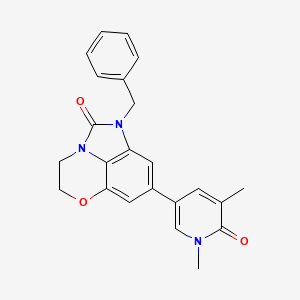

The FITC-labelled Keap1-Nrf2 probe is a fluorescent peptide used to study the interaction between Keap1 and Nrf2 proteins. This probe is particularly valuable in fluorescence polarization displacement assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays to assess the binding affinities of Nrf2 peptide inhibitors .

准备方法

Synthetic Routes and Reaction Conditions

The FITC-labelled Keap1-Nrf2 probe is synthesized by attaching a fluorescein isothiocyanate (FITC) molecule to the N-terminal leucine of the Keap1-Nrf2 peptide sequence. The peptide sequence is LDEETGEFL, with modifications including FITC-Leu at the N-terminus and a C-terminal amide . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, followed by FITC conjugation under mild basic conditions to ensure the integrity of the peptide .

Industrial Production Methods

Industrial production of the this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used for SPPS, and the FITC conjugation is performed in large reactors. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .

化学反应分析

Types of Reactions

The FITC-labelled Keap1-Nrf2 probe primarily undergoes substitution reactions during its synthesis, where the FITC molecule is attached to the peptide. It is relatively stable and does not undergo significant oxidation or reduction under normal laboratory conditions .

Common Reagents and Conditions

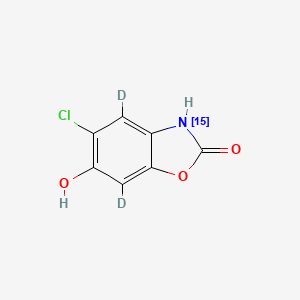

Reagents: Fluorescein isothiocyanate, protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., trifluoroacetic acid).

Conditions: Mild basic conditions for FITC conjugation, standard SPPS conditions for peptide synthesis.

Major Products

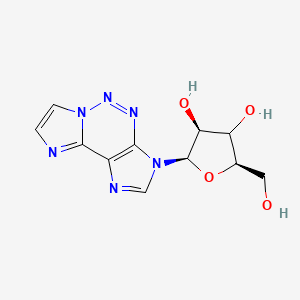

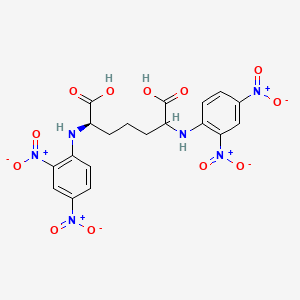

The major product of the synthesis is the FITC-labelled Keap1-Nrf2 peptide with a molecular weight of 1440.5 g/mol and a chemical formula of C67H81N11O23S .

科学研究应用

The FITC-labelled Keap1-Nrf2 probe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

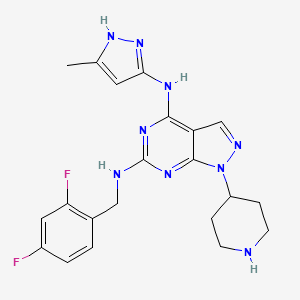

Fluorescence Polarization Displacement Assays: Used to measure the binding affinities of Nrf2 peptide inhibitors

TR-FRET Assays: Employed to study protein-protein interactions and the dynamics of the Keap1-Nrf2 interaction

Drug Discovery: Utilized in high-throughput screening to identify potential inhibitors of the Keap1-Nrf2 interaction, which is crucial for developing therapies for oxidative stress-related diseases

Biological Studies: Helps in understanding the regulatory mechanisms of the Keap1-Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress

作用机制

The FITC-labelled Keap1-Nrf2 probe functions by binding to the Kelch domain of the Keap1 protein, mimicking the natural interaction between Keap1 and Nrf2. This binding can be monitored using fluorescence-based assays, allowing researchers to study the dynamics of the Keap1-Nrf2 interaction and the effects of potential inhibitors . The Keap1-Nrf2 pathway is crucial for regulating the expression of antioxidant response element (ARE)-driven genes, which are involved in cellular defense mechanisms .

相似化合物的比较

Similar Compounds

Biotin-labelled Keap1-Nrf2 probe: Another peptide probe used for studying the Keap1-Nrf2 interaction, but labeled with biotin instead of FITC.

Rhodamine-labelled Keap1-Nrf2 probe: Similar to the FITC-labelled probe but uses rhodamine as the fluorescent label.

Uniqueness

The FITC-labelled Keap1-Nrf2 probe is unique due to its high binding affinity (Kd = 22.3 nM) and its suitability for fluorescence-based assays, which provide high sensitivity and specificity . The green fluorescence emitted by FITC (λabs 495 nm, λem 525 nm) is also advantageous for multiplexing with other fluorescent probes .

属性

分子式 |

C67H81N11O24 |

|---|---|

分子量 |

1424.4 g/mol |

IUPAC 名称 |

(4S)-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamoylamino]-4-methylpentanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H81N11O24/c1-31(2)23-45(57(68)91)74-62(96)47(25-34-9-7-6-8-10-34)75-58(92)42(17-20-52(83)84)71-51(82)30-69-64(98)56(33(5)79)78-60(94)44(19-22-54(87)88)72-59(93)43(18-21-53(85)86)73-63(97)48(29-55(89)90)76-61(95)46(24-32(3)4)77-66(100)70-35-11-14-39-38(26-35)65(99)102-67(39)40-15-12-36(80)27-49(40)101-50-28-37(81)13-16-41(50)67/h6-16,26-28,31-33,42-48,56,79-81H,17-25,29-30H2,1-5H3,(H2,68,91)(H,69,98)(H,71,82)(H,72,93)(H,73,97)(H,74,96)(H,75,92)(H,76,95)(H,78,94)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H2,70,77,100)/t33-,42+,43+,44+,45+,46+,47+,48+,56+/m1/s1 |

InChI 键 |

MNPXCJGREQORRX-HDFZMCSMSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

规范 SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)

![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)